

# Nitisinone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nitisinone**

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## Abstract

**Nitisinone**, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).<sup>[1]</sup> Originally developed as a herbicide, its mechanism of action has been successfully repurposed for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare and severe metabolic disorder. <sup>[1][2]</sup> This technical guide provides an in-depth analysis of the molecular structure and physicochemical properties of **Nitisinone**, its mechanism of action, and detailed experimental protocols for its synthesis, quantification, and enzymatic inhibition analysis.

## Molecular Structure and Identification

**Nitisinone** is a triketone derivative characterized by a cyclohexane-1,3-dione ring substituted at the second position with a 2-nitro-4-(trifluoromethyl)benzoyl group.<sup>[3]</sup> This unique structure is central to its inhibitory activity.

The key structural identifiers for **Nitisinone** are summarized below:

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione[3]   |
| Molecular Formula | C <sub>14</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>5</sub> [2]                                       |
| Molecular Weight  | 329.23 g/mol [2]   |
| CAS Number        | 104206-65-7[2]   |
| SMILES            | C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)--INVALID-LINK--[O-][3]                                    |
| InChI             | InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(22)20/h4-6,12H,1-3H2[2] |

## Physicochemical Properties

The physicochemical properties of **Nitisinone** are critical for its formulation, delivery, and pharmacokinetic profile. It is a weak acid, and its solubility is pH-dependent.[4][5]

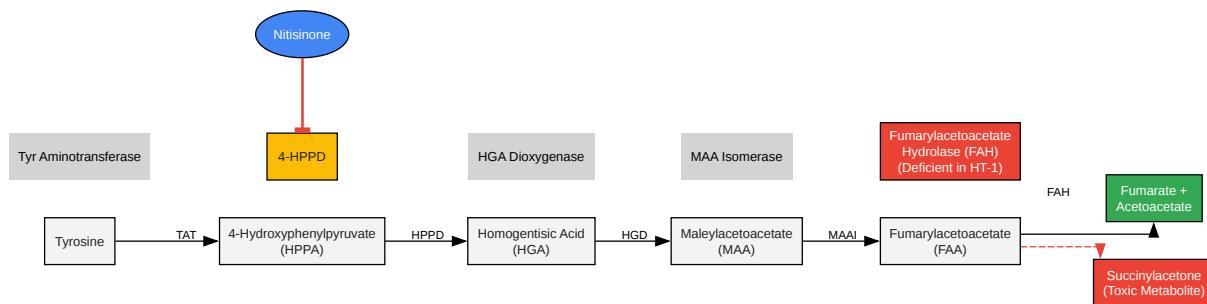
| Property             | Value  | Source(s)             |
|----------------------|--|-----------------------|
| Appearance           | White to yellowish-white crystalline powder                                | [5]                   |
| Melting Point        | 129-131°C  | [6]                   |
| pKa                  | ~10  | [4]                   |
| LogP (Octanol/Water) | 1.6  | [PubChem CID: 115355] |
| Water Solubility     | 0.0081 g/L (practically insoluble)   | [PubChem CID: 115355] |
| Solubility           | Soluble in 2M sodium hydroxide and methanol; sparingly soluble in alcohol. | [6]                   |

## Mechanism of Action: HPPD Inhibition

**Nitisinone**'s therapeutic effect stems from its function as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the catabolic pathway of tyrosine.[3][7]

In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, maleylacetoacetate and fumarylacetoacetate. These are converted into the highly toxic succinylacetone, which causes severe liver and kidney damage.[2]

By inhibiting HPPD, **Nitisinone** blocks the tyrosine catabolic pathway at an earlier step, preventing the formation of these toxic intermediates.[2] This mechanism has proven to be a life-saving intervention, often replacing the need for liver transplantation in HT-1 patients.[2] However, this inhibition also leads to an accumulation of tyrosine, necessitating a strict diet low in tyrosine and phenylalanine to manage potential side effects like corneal opacities.[8]



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Figure 1. Mechanism of action of **Nitisinone** in the tyrosine catabolic pathway.

## Experimental Protocols

### Synthesis of Nitisinone

A common laboratory synthesis method involves the reaction of 2-nitro-4-trifluoromethylbenzoyl chloride with 1,3-cyclohexanedione.[\[6\]](#)

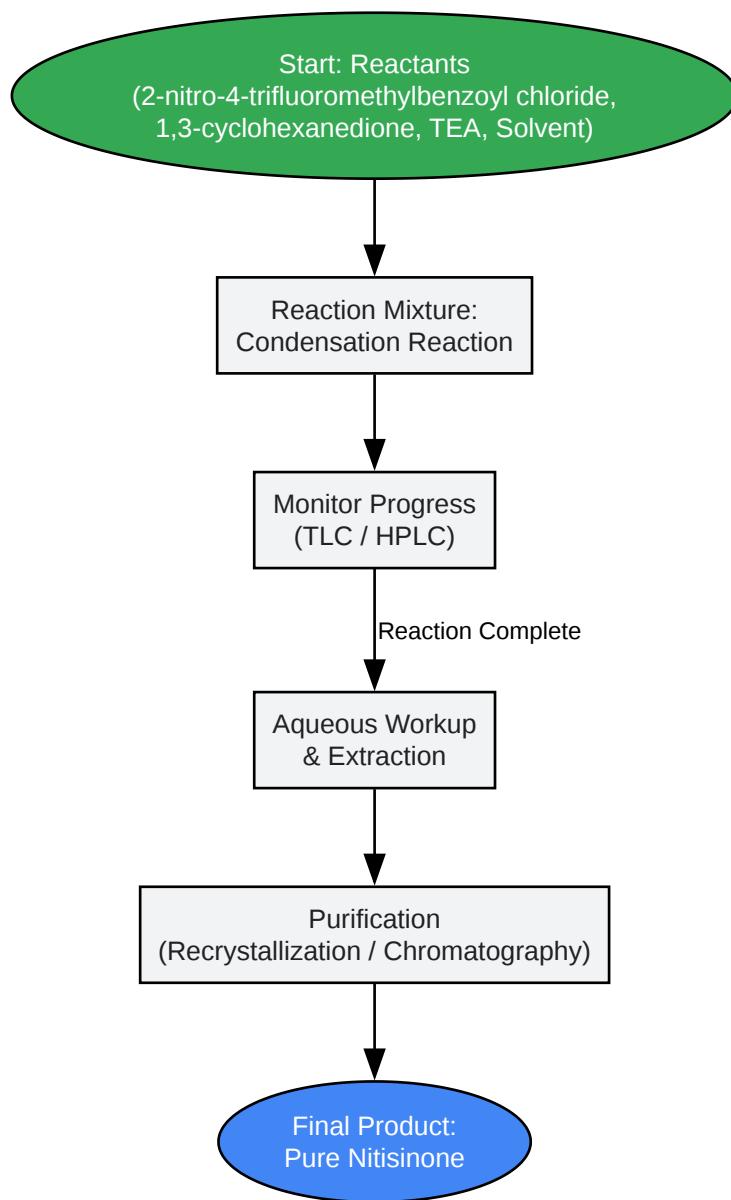
Materials:

- 2-nitro-4-trifluoromethylbenzoyl chloride
- 1,3-cyclohexanedione
- Triethylamine (TEA)
- Trimethylsilyl cyanide or 2-cyano-2-(trimethylsilyloxy)propane
- Appropriate organic solvent (e.g., acetonitrile)

Procedure:

- Dissolve 1,3-cyclohexanedione in the chosen organic solvent.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-nitro-4-trifluoromethylbenzoyl chloride to the reaction mixture at a controlled temperature.
- Introduce the cyanating agent (e.g., trimethylsilyl cyanide) to facilitate the condensation reaction.
- Allow the reaction to proceed for several hours, monitoring for completion via techniques like TLC or HPLC.
- Upon completion, quench the reaction and perform an aqueous workup to remove salts and water-soluble impurities.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, filter, and concentrate under reduced pressure.

- Purify the crude product using recrystallization or column chromatography to yield pure **Nitisinone**.



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Figure 2. General workflow for the synthesis of **Nitisinone**.

## Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantitative determination of **Nitisinone** in bulk drug and pharmaceutical formulations.

[4]

### Methodology:

- Column: Purospher STAR® RP-8 end-capped (150 x 4.6 mm i.d., 5 µm particle size).[4]
- Mobile Phase: A mixture of acetonitrile and water (acidified with o-phosphoric acid to pH 3.0) in a 65:35 (V/V) ratio. The mobile phase should be filtered through a 0.45 µm nylon filter and degassed.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV absorbance measured at 272 nm.[4]
- Injection Volume: 10 µL.[4]
- Column Temperature: Ambient.
- Sample Preparation: Accurately weigh capsule powder equivalent to 10 mg of **Nitisinone** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to the mark with the same solvent to achieve a target concentration of 0.1 mg/mL.[4]
- Quantification: Create a calibration curve using standard solutions of **Nitisinone** at known concentrations. The peak area of the analyte is used to determine its concentration in the sample. The expected retention time is approximately 4.03 minutes under these conditions. [4]

## HPPD Enzyme Inhibition Assay

A spectroscopy-based assay can be used to determine the inhibitory activity of **Nitisinone** on purified human HPPD. This protocol is based on a published method.[9]

**Principle:** The assay measures the decrease in the substrate, 4-hydroxyphenylpyruvate (4-HPP), which is consumed by the HPPD enzyme. The remaining 4-HPP is detected by forming a complex that absorbs light.

### Materials:

- Purified human HPPD enzyme.

- Reaction Buffer: 20 mM Tris-HCl, pH 7.0.[9]
- Iron(II) solution (e.g., Fe(II)SO<sub>4</sub>).
- 4-HPP substrate solution.
- **Nitisinone** stock solution (in DMSO or appropriate solvent).
- 96-well microplate.
- Microplate reader.

#### Procedure:

- Plate Preparation: In a 96-well plate, add the following to each well for a total reaction volume of 150  $\mu$ L:
  - 10  $\mu$ L of Iron(II) solution.[9]
  - 108.5  $\mu$ L of Reaction Buffer.[9]
  - 1.5  $\mu$ L of **Nitisinone** solution at various concentrations (or solvent for control).
  - 10  $\mu$ L of purified HPPD enzyme solution.[9]
- Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10  $\mu$ L of the 4-HPP substrate solution to each well to start the enzymatic reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 16 hours, or until the reaction is complete in the control wells).[9]
- Detection: Stop the reaction and add reagents to form the detectable enol-HPP/borate complex.

- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: The absorbance is proportional to the amount of remaining 4-HPP. Higher absorbance indicates greater HPPD inhibition. Calculate the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the **Nitisinone** concentration. Published  $IC_{50}$  values for **Nitisinone** are in the nanomolar range (e.g., 40 nM and 173 nM).[5][10]

## Conclusion

**Nitisinone**'s well-defined molecular structure and chemical properties directly correlate with its potent and specific mechanism of action as an HPPD inhibitor. This has enabled its successful application as a targeted therapy for hereditary tyrosinemia type 1. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals engaged in the synthesis, quality control, and further investigation of **Nitisinone** and other HPPD inhibitors.

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- To cite this document: BenchChem. [Nitisinone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678953#molecular-structure-and-chemical-properties-of-nitisinone]

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